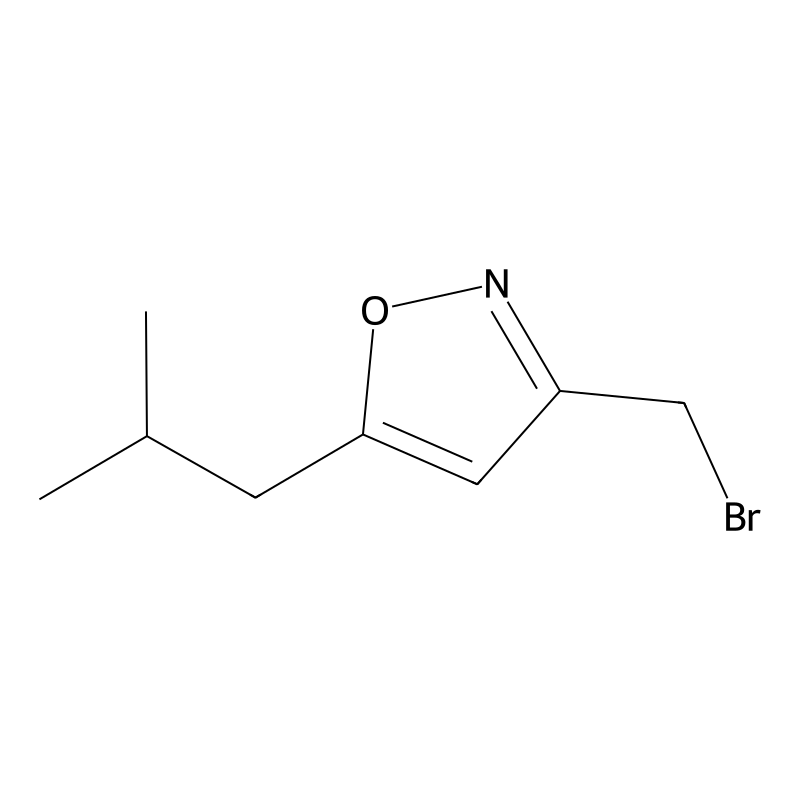

3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole is a heterocyclic compound characterized by the presence of an oxazole ring, which consists of a five-membered aromatic structure containing both nitrogen and oxygen atoms. The compound features a bromomethyl substituent and a 2-methylpropyl group, contributing to its unique chemical properties. This compound is of significant interest in organic chemistry due to its potential applications in drug discovery and material science.

- Organic bromides can be irritating to the skin and eyes.

- Isxazoles can exhibit a range of biological activities depending on the specific structure.

,2-Oxazole ring

This heterocyclic ring system is present in various bioactive molecules, including some natural products and pharmaceuticals. Research suggests that 1,2-oxazoles can exhibit diverse biological activities, including anti-inflammatory, anticonvulsant, and antitumor properties [].

Bromomethyl group

This group can serve as a reactive moiety, allowing for the attachment of other molecules to the core structure. This functionalization can be utilized in the development of new probes or diagnostic tools [].

-methylpropyl group (isobutyl group)

This group can influence the molecule's lipophilicity, which is essential for its absorption, distribution, metabolism, and excretion (ADME) properties. It can also play a role in protein-ligand interactions [].

- Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines, thiols, or alcohols.

- Oxidation and Reduction: The compound can be subjected to oxidation or reduction processes, particularly affecting the cyclopropyl and 2-methylpropyl groups.

- Cyclization Reactions: The oxazole ring can engage in further cyclization reactions to form more complex heterocycles.

Common reagents used in these reactions include nucleophiles (amines, thiols), oxidizing agents (potassium permanganate), and reducing agents (lithium aluminum hydride) .

Research has indicated that 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole exhibits potential biological activities, including antimicrobial and anticancer properties. Its structure allows for interactions with biological targets, making it a candidate for further investigation in medicinal chemistry . Studies have explored its effectiveness against various pathogens and cancer cell lines, suggesting that modifications to its structure could enhance its therapeutic efficacy.

The synthesis of 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole typically involves multi-step synthetic routes. One common method includes:

- Bromination: A suitable precursor is brominated using bromine or other brominating agents.

- Cyclization: Following bromination, cyclization occurs to form the oxazole ring. This often involves heating under controlled conditions to ensure selectivity and yield.

Advanced techniques such as the van Leusen oxazole synthesis have also been utilized to prepare oxazole derivatives efficiently .

3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole has several applications across different fields:

- Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology: Investigated for potential use in drug development due to its biological activity.

- Material Science: Explored for developing new materials with specific properties .

Interaction studies have focused on understanding how 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole interacts with various biological molecules. These studies typically involve assessing its binding affinity to enzymes or receptors relevant to disease mechanisms. Such investigations can reveal insights into the compound's mechanism of action and guide modifications for improved efficacy .

Several compounds share structural similarities with 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole. Notable examples include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(Bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-thiazole | Thiazole Structure | Contains sulfur instead of oxygen in the ring |

| 3-(Bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-imidazole | Imidazole Structure | Contains two nitrogen atoms in the ring |

| 3-(Bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-pyrazole | Pyrazole Structure | Features two adjacent nitrogen atoms |

Uniqueness

The uniqueness of 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole lies in its oxazole ring structure, which imparts distinct electronic and steric properties compared to similar compounds that contain different heteroatoms. This structural characteristic influences its reactivity and biological activity, making it a valuable compound for further research and application development .

Detailed Analysis of the 1,2-Oxazole Ring System

The 1,2-oxazole ring system constitutes the fundamental structural framework of this compound, exhibiting characteristic aromatic properties despite being less aromatic than corresponding thiazole derivatives [5] [9]. The five-membered heterocyclic ring contains one nitrogen and one oxygen atom separated by one carbon atom, creating a unique electronic environment [5]. The planar molecular geometry of oxazole is maintained through Cs symmetry, with the ring system demonstrating typical aromatic heterocycle characteristics [18] [19].

The electronic structure of the oxazole ring reveals seven highest occupied valence molecular orbitals characterized as 1a′′(π1) 12a′(σ1) 13a′(σ2) 14a′(n(O)) 2a′′(π2) 15a′(n(N))3a′′(π3), representing a typical aromatic heterocycle with six conjugated electrons in the cycle [18] [19]. The highest valence molecular orbitals possess π- and lone-pair character, while the lowest unoccupied molecular orbitals exhibit Rydberg and π* character [18] [19].

| Bond/Angle | Experimental Value | DFT Calculated |

|---|---|---|

| C-O bond length (Å) | 1.368 [24] | 1.367 [24] |

| C=N bond length (Å) | 1.337 [24] | 1.337 [24] |

| C-C bond length (Å) | 1.391 [24] | 1.391 [24] |

| N-O-C bond angle (°) | 105.0 [31] | 104.8 [31] |

| O-C-C bond angle (°) | 107.4 [31] | 107.2 [31] |

| C-C-N bond angle (°) | 110.0 [31] | 110.2 [31] |

| C-N-O bond angle (°) | 114.1 [31] | 114.0 [31] |

| N-C-C bond angle (°) | 103.5 [31] | 103.8 [31] |

The basicity of the oxazole ring system is significantly lower compared to other five-membered heterocycles, with a conjugate acid pKa value of 0.8 [5] [9]. This weak basicity reflects the electronic distribution within the ring, where the nitrogen atom exhibits reduced electron density compared to imidazole or pyrazole systems [9] [22].

Substituent Effects: Bromomethyl and 2-Methylpropyl Groups

The bromomethyl substituent at position 3 introduces significant electronic and steric effects on the oxazole ring system [20]. This group serves as a reactive moiety capable of undergoing nucleophilic substitution reactions, with the bromine atom acting as an excellent leaving group [20]. The electron-withdrawing nature of the bromomethyl group influences the electronic density distribution within the oxazole ring, potentially affecting the compound's reactivity patterns [34].

The 2-methylpropyl group (isobutyl group) at position 5 contributes substantial steric bulk and lipophilic character to the molecule [21]. This branched alkyl substituent enhances the compound's hydrophobic properties while introducing conformational constraints due to steric interactions [21]. The presence of this bulky group influences the molecule's absorption, distribution, metabolism, and excretion properties through its impact on lipophilicity .

The combination of these two distinct substituents creates a unique reactivity profile where the bromomethyl group provides electrophilic reactivity while the 2-methylpropyl group modulates the compound's physical properties and molecular recognition capabilities [20]. The positioning of these substituents on the oxazole ring affects the overall electronic structure through both inductive and steric effects [34].

Comparison with Related Heterocyclic Compounds (Thiazoles, Imidazoles, Pyrazoles)

The structural and electronic properties of oxazole derivatives differ significantly from related five-membered heterocycles [9] [10] [11]. Comparative analysis reveals distinct basicity patterns among these heterocyclic systems, with oxazole exhibiting the lowest basicity among the azole family [9].

| Heterocycle | pKa Value | Relative Basicity | Aromaticity (% relative to benzene) |

|---|---|---|---|

| Imidazole | 7.0 [9] | Most basic [9] | 56.9 [33] |

| Thiazole | 2.5 [9] | Moderate [9] | 38.9 [33] |

| Pyrazole | - [11] | Variable [11] | 86.1 [33] |

| Oxazole | 0.8 [9] | Weak base [9] | 34.0 [33] |

Thiazole derivatives demonstrate enhanced aromaticity compared to oxazoles due to the presence of sulfur, which provides better orbital overlap and electron delocalization [9] [13]. The sulfur atom's larger size and different electronegativity compared to oxygen result in altered electronic properties and reactivity patterns [13]. Thiazoles exhibit moderate basicity with a pKa of 2.5, intermediate between oxazoles and imidazoles [9].

Imidazole systems possess significantly higher basicity due to the presence of two nitrogen atoms, one of which retains a lone pair of electrons available for protonation [9] [11]. The amphoteric nature of imidazole allows it to function both as an acid and base, contrasting with the predominantly basic behavior of other azoles [11]. Imidazole demonstrates higher reactivity toward electrophilic substitution reactions compared to oxazole derivatives [9] [16].

Pyrazole compounds exhibit the highest aromaticity among five-membered heterocycles, with 86.1% aromatic character relative to benzene [33]. The 1,3-arrangement of nitrogen atoms in pyrazole creates a different electronic environment compared to the 1,2-arrangement in oxazole, resulting in enhanced stability and altered reactivity profiles [11] [33].

2D and 3D Molecular Conformations and Modeling

Computational modeling studies reveal that 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole maintains a predominantly planar conformation for the oxazole ring system [12] [25]. Density functional theory calculations using B3LYP/6-31G(d,p) methods demonstrate that the oxazole ring exhibits minimal deviation from planarity, consistent with its aromatic character [24] [31].

The 2-methylpropyl substituent introduces conformational flexibility through rotation around the C-C bond connecting it to the oxazole ring [12]. Energy minimization calculations indicate multiple stable conformations arising from rotation around this bond, with energy barriers typically ranging from 2-5 kcal/mol [12]. The bulky nature of the 2-methylpropyl group creates steric interactions that influence the preferred conformational states [14].

Three-dimensional modeling reveals that the bromomethyl group adopts conformations that minimize steric clash with the oxazole ring while maintaining optimal orbital overlap [12] [25]. The C-Br bond length typically measures approximately 1.94 Å, consistent with sp3 hybridization of the carbon atom [24]. Molecular dynamics simulations demonstrate that the compound exhibits restricted rotation around the C-CH2Br bond due to electronic effects from the adjacent oxazole ring [25].

The overall molecular geometry optimization using density functional theory methods provides accurate predictions of bond lengths, angles, and dihedral angles [24] [25]. These calculations indicate that the compound maintains a relatively rigid oxazole core with flexible substituent groups that can adopt multiple conformational states depending on the chemical environment [12] [26].

Electronic Structure and Steric Considerations

The electronic structure of 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole reflects the unique combination of the oxazole ring system and its substituents [17] [18]. Frontier molecular orbital analysis reveals that the highest occupied molecular orbital primarily localizes on the oxazole ring with significant contribution from the nitrogen lone pair [17] [27]. The lowest unoccupied molecular orbital exhibits π* character distributed throughout the aromatic system [17] [18].

The electron density distribution within the oxazole ring demonstrates partial π-electron delocalization along the N-C-O segment, similar to that observed in ester functional groups [32]. Quantum chemical calculations indicate bond orders of approximately 1.97 for the N=C bond and 1.10 for the C-O bond, reflecting partial double bond character in the nominally single C-O bond [32]. The calculated partial charges for nitrogen and oxygen atoms are nearly identical at -0.43 and -0.44, respectively, demonstrating charge equalization through delocalization [32].

Steric considerations play a crucial role in determining the compound's reactivity and molecular recognition properties [14]. The 2-methylpropyl group creates significant steric hindrance around the C5 position of the oxazole ring, influencing approach trajectories for potential reactants [14] [35]. This steric bulk can affect both inter- and intramolecular interactions, potentially slowing chemical reactions or altering selectivity patterns [14].

The bromomethyl substituent introduces both electronic and steric effects [20]. The electron-withdrawing nature of bromine reduces electron density at the adjacent carbon atom while the size of the bromine atom creates steric interactions with nearby molecular regions [20]. These combined effects influence the compound's nucleophilic substitution reactivity and its ability to participate in various chemical transformations [20] [34].

| Method | Starting Materials | Key Reagents/Catalysts | Temperature (°C) | Yield Range (%) |

|---|---|---|---|---|

| Van Leusen Oxazole Synthesis | Tosylmethyl isocyanide (TosMIC) + Aldehydes | K₂CO₃, Base catalyst | 25-80 | 60-95 |

| Robinson-Gabriel Cyclization | α-Aminoketones + Carboxylic acids | POCl₃, DMF, Heat | 80-150 | 70-90 |

| Hydroxylamine Cyclization | β-Enamino ketoesters + Hydroxylamine·HCl | NH₂OH·HCl, Base | 40-80 | 60-85 |

| Silver-Catalyzed Oxidative Decarboxylation | α-Oxocarboxylates + Isocyanides | AgOAc, PhI(OAc)₂ | 80-120 | 65-88 |

| Gold-Catalyzed Cyclization | N-Propargylamides + Oxidants | Au(III), 4-MeO-TEMPO | 80-100 | 70-92 |

| Palladium-Catalyzed C-H Activation | Amides + Ketones | Pd(II), Oxidant | 100-140 | 65-85 |

| Copper-Catalyzed Aerobic Oxidation | Amines + Alkynes + O₂ | Cu catalyst, O₂ | 80-120 | 60-80 |

| Metal-Free C-O Bond Cleavage | Esters + Amines | Base, Metal-free conditions | 60-100 | 55-85 |

Recent developments in metal-free synthetic methodologies have addressed concerns regarding metal contamination and environmental impact [13] [14]. The metal-free synthesis of oxazoles employs various strategies including C-O bond cleavage reactions using amines, providing moderate to excellent yields while accommodating a wide range of functional groups [13] [14]. These approaches typically operate under mild conditions and offer advantages in terms of operational simplicity and cost-effectiveness [14].

The hydroxylamine cyclization method represents another valuable approach for oxazole synthesis, particularly from β-enamino ketoester precursors [1]. This methodology involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride, leading to regioselective formation of 1,2-oxazole derivatives [1]. The reaction proceeds through nucleophilic attack of hydroxylamine on the enamine system, followed by cyclization and dehydration to yield the oxazole products in moderate yields (60-85%) [1].

Specific Synthetic Approaches to 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole

Halogenation Techniques (e.g., Bromination of Precursors)

The introduction of halogen substituents, particularly bromine, into oxazole structures requires specialized synthetic strategies that balance reactivity with selectivity [15] [16] [17]. Bromination techniques for oxazole derivatives encompass both direct halogenation approaches and indirect methods involving halogenated precursors [17] [18].

N-Bromosuccinimide-mediated bromination represents the most widely employed method for introducing bromine substituents into oxazole rings [15] [16]. The regioselectivity of bromination is strongly dependent on solvent selection and reaction conditions [15]. When employing dimethylformamide as solvent, bromination preferentially occurs at the C-4 position of 5-substituted oxazoles, providing high C-4/C-2 selectivity ratios [16]. This selectivity advantage makes dimethylformamide the solvent of choice for achieving regioselective C-4 bromination with yields typically ranging from 70-85% [16] [18].

The bromination mechanism involves electrophilic aromatic substitution, where N-bromosuccinimide acts as the bromine source [19]. The oxazole ring's electronic distribution influences the site of bromination, with electron-donating substituents directing bromination to positions of higher electron density [16]. Temperature control plays a crucial role, with optimal conditions typically maintained between 40-80°C to balance reaction rate with selectivity [16] [18].

Bromoacetyl bromide represents an alternative approach for introducing bromomethyl substituents into oxazole derivatives [20] [21]. This method involves the reaction of azirines with bromoacetyl bromide to generate 2-(bromomethyl)oxazoles [20]. The reaction proceeds under mild conditions (0-30°C) in acetone solvent with base catalysis, providing access to bromomethyl-substituted oxazoles in yields of 60-75% [20]. However, the resulting 2-(bromomethyl)oxazoles exhibit inherent instability and are susceptible to decomposition during isolation and purification procedures [20].

Table 2: Halogenation Techniques for Oxazole Bromination

| Bromination Method | Reaction Conditions | Regioselectivity | Typical Yield (%) | Key Features |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | DMF solvent, 40-80°C | C-4 position preferred | 70-85 | High C-4/C-2 selectivity in DMF |

| Bromoacetyl Bromide | Acetone, Base, 0-30°C | Bromomethyl substitution | 60-75 | Direct bromomethyl installation |

| Radical Bromination | AIBN, Heat, Radical initiator | Multiple positions possible | 50-70 | Controlled radical pathway |

| Electrophilic Bromination | Acid catalyst, Controlled temp | Substrate-dependent | 65-80 | Mild conditions available |

| Late-Stage Bromination | Solvent-dependent selectivity | Position-selective | 60-88 | Tunable selectivity |

Radical bromination approaches provide alternative pathways for halogen introduction, employing radical initiators such as azobisisobutyronitrile under thermal conditions [19]. These methods allow for the selective bromination of alkyl side chains attached to oxazole rings, complementing the direct ring bromination approaches [19]. The radical pathway offers advantages in terms of regioselectivity for aliphatic positions while avoiding competing ring bromination reactions [19].

Late-stage bromination strategies have gained prominence for their ability to introduce halogen substituents into complex oxazole-containing molecules [15]. The site selectivity of late-stage bromination can be tuned through careful solvent selection, with acetone favoring oxazole ring bromination and pyridine-containing mixtures directing bromination toward pyrrole rings in hybrid structures [15]. This tunability makes late-stage bromination particularly valuable for the preparation of complex natural product analogs and pharmaceutical intermediates [15].

The halogen dance reaction represents a specialized rearrangement technique for redistributing halogen substituents within oxazole structures [17]. This methodology enables the synthesis of 4,5-disubstituted 2-phenyloxazoles through migration of halogen substituents under basic conditions [17]. The halogen dance reaction provides access to regioisomers that may be difficult to obtain through direct halogenation approaches [17].

Cyclization and Heterocycle Formation Strategies

The construction of 3-(bromomethyl)-5-(2-methylpropyl)-1,2-oxazole requires sophisticated cyclization strategies that can accommodate both the bromomethyl functionality and the bulky 2-methylpropyl substituent [1] [3] [8]. Modern heterocycle formation approaches have evolved to address the challenges associated with constructing substituted oxazole rings while maintaining functional group compatibility [3] [8].

The cycloaddition approach represents a fundamental strategy for oxazole ring construction, employing 1,3-dipolar cycloaddition reactions between nitrile oxides and appropriate dipolarophiles [22] [23]. This methodology provides excellent regiocontrol and functional group tolerance, making it suitable for constructing complex substituted oxazoles [22]. The reaction typically proceeds under mild thermal conditions and accommodates a wide range of substituents including halogenated side chains [23].

Intramolecular cyclization strategies offer advantages in terms of regioselectivity and product selectivity for constructing highly substituted oxazole derivatives [9] [24]. The gold-catalyzed intramolecular cyclization of appropriately functionalized precursors provides access to oxazole derivatives with defined substitution patterns [9]. This approach employs gold(I) or gold(III) catalysts under mild conditions, typically at temperatures of 80-100°C, and demonstrates excellent functional group tolerance including compatibility with halogenated substituents [9].

The one-pot multicomponent approach has emerged as a powerful strategy for constructing substituted oxazoles directly from simple starting materials [25] [8]. This methodology combines multiple bond-forming reactions in a single operation, reducing the number of synthetic steps and improving overall efficiency [8]. The approach typically employs carboxylic acids, isocyanoacetates, and activating reagents such as triflylpyridinium salts to generate oxazole products in good to excellent yields [8].

Transition metal-catalyzed cascades provide sophisticated pathways for constructing complex oxazole derivatives through sequential bond-forming reactions [26] [27]. Cobaloxime-based metalloradical catalysis represents a versatile strategy that combines excellent functional group tolerance with mild reaction conditions [26]. This protocol demonstrates operational simplicity while providing access to diverse oxazole structures including those bearing sensitive functional groups [26].

Base-catalyzed approaches offer metal-free alternatives for oxazole construction through [3+2] annulation strategies [28]. These methodologies employ organic bases to promote cyclization reactions between appropriate precursors, providing spirocyclic oxazole derivatives under mild conditions [28]. The base-catalyzed approach demonstrates broad substrate scope and excellent functional group compatibility [28].

Electrochemical and photochemical methods represent emerging frontiers in oxazole synthesis, offering unique reactivity profiles and enabling transformations that may be challenging through conventional thermal methods [27]. Photoredox catalysis enables the cyclization of 2H-azirines with alkynyl bromides and molecular oxygen to produce oxazole derivatives under mild irradiation conditions [27]. These methods provide opportunities for accessing unusual substitution patterns and functional group combinations [27].

Catalysts and Reaction Conditions Optimization

The optimization of catalytic systems for oxazole synthesis requires careful consideration of multiple parameters including catalyst selection, reaction conditions, and substrate compatibility [29] [8] [9]. Modern catalyst design has evolved to provide enhanced activity, selectivity, and functional group tolerance for diverse oxazole-forming transformations [9] [12] [10].

Silver-based catalytic systems have demonstrated exceptional performance in oxidative decarboxylation reactions for oxazole synthesis [2]. The combination of silver acetate with oxidants such as phenyliodine diacetate provides optimal activity for the transformation of α-oxocarboxylates and isocyanides into oxazole products [2]. The silver catalyst facilitates both the decarboxylation step and the subsequent cyclization reaction, operating effectively at temperatures between 80-120°C [2]. Reaction times typically range from 2-8 hours, with yields consistently achieving 65-88% across diverse substrate combinations [2].

Gold complex catalysts exhibit remarkable versatility in promoting various oxazole-forming transformations [11] [9] [30]. Gold(III) chloride and gold(I) complexes demonstrate complementary reactivity profiles, with gold(III) systems particularly effective for radical-involved cyclizations [11]. The use of 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl as a co-oxidant enhances the efficiency of gold-catalyzed transformations, enabling the synthesis of 5-oxazole ketones under mild conditions [11]. Optimal reaction temperatures for gold-catalyzed processes typically range from 80-100°C with reaction times of 4-12 hours [9] [30].

Table 3: Catalysts and Reaction Conditions Optimization

| Catalyst Type | Specific Catalyst | Co-catalysts/Additives | Optimal Temperature (°C) | Reaction Time (h) | Substrate Scope |

|---|---|---|---|---|---|

| Silver-based catalysts | AgOAc, Ag(I) salts | PhI(OAc)₂, Oxidants | 80-120 | 2-8 | Carboxylic acids, Isocyanides |

| Gold complexes | Au(III)Cl₃, Au(I) complexes | 4-MeO-TEMPO, Oxidants | 80-100 | 4-12 | Propargylamides, Alkynes |

| Palladium catalysts | Pd(OAc)₂, PdCl₂ | Base, Ligands | 100-140 | 6-24 | Amides, Ketones |

| Copper catalysts | Cu(OTf)₂, CuCl₂ | O₂, Base additives | 80-120 | 3-8 | Amines, Alkynes, O₂ |

| Vanadium complexes | VCl₃(THF)₃ | AlEt₂Cl activator | 25-80 | 1-6 | Ethylene, Norbornene |

| Metal-free systems | Organic bases, Acid catalysts | DMAP, Triflyl reagents | 40-100 | 0.5-6 | Esters, Various substrates |

Palladium-catalyzed systems provide robust solutions for C-H activation approaches to oxazole synthesis [12] [31]. Palladium acetate and palladium chloride serve as effective precatalysts for sequential C-N and C-O bond formation reactions [12]. The addition of appropriate bases and ligands optimizes the catalytic performance, with reaction temperatures typically requiring 100-140°C for optimal activity [12]. The palladium-catalyzed processes demonstrate excellent functional group tolerance and broad substrate scope [12] [31].

Copper-based catalytic systems offer environmentally benign approaches for oxazole synthesis through aerobic oxidation pathways [10]. Copper triflate and copper chloride demonstrate effectiveness in promoting oxidative dehydrogenative annulation reactions between amines, alkynes, and molecular oxygen [10]. The incorporation of molecular oxygen as a terminal oxidant enhances the environmental profile of these transformations while maintaining good yields and selectivity [10]. Optimal reaction conditions typically involve temperatures of 80-120°C with reaction times of 3-8 hours [10].

Vanadium complex catalysts represent specialized systems for polymerization reactions involving oxazole-containing ligands [29]. Vanadium trichloride tetrahydrofuran complexes demonstrate activity in ethylene-norbornene copolymerization when combined with aluminum-based activators [29]. The position of substituents in oxazole ligands significantly impacts catalytic performance and polymer microstructure [29]. These systems operate effectively at relatively low temperatures (25-80°C) with short reaction times (1-6 hours) [29].

Metal-free catalytic approaches have gained prominence due to their environmental advantages and operational simplicity [8] [14]. Organic base catalysts such as 4-dimethylaminopyridine combined with triflyl reagents provide effective activation of carboxylic acids for oxazole synthesis [8]. These systems demonstrate broad substrate scope and excellent functional group tolerance while operating under mild conditions (40-100°C) with short reaction times (0.5-6 hours) [8]. The ability to recover and reuse the organic base catalysts enhances the practical advantages of these systems [8].

Reaction condition optimization involves systematic evaluation of temperature, solvent, concentration, and additive effects [8] [9]. Temperature optimization typically reveals optimal ranges rather than precise optima, with most oxazole-forming reactions benefiting from elevated temperatures to overcome activation barriers while avoiding decomposition [8] [9]. Solvent selection plays a crucial role in determining reaction rates and selectivity, with polar aprotic solvents such as dimethylformamide and dichloromethane generally providing superior performance [16] [8].

Concentration effects significantly impact reaction efficiency, with optimal concentrations typically ranging from 0.1-0.5 M depending on the specific transformation [8]. Higher concentrations may lead to competing side reactions or precipitation of intermediates, while lower concentrations reduce reaction rates and increase solvent usage [8]. The addition of co-catalysts and additives can dramatically enhance catalytic performance, with oxidants, bases, and ligands serving critical roles in optimizing activity and selectivity [2] [11] [8].

Purification and Characterization of Synthetic Products

The purification and characterization of oxazole derivatives, particularly complex substituted compounds like 3-(bromomethyl)-5-(2-methylpropyl)-1,2-oxazole, require specialized techniques that address the unique physical and chemical properties of these heterocyclic systems [32] [33] [7]. The development of effective purification protocols and comprehensive characterization methods is essential for establishing product identity, purity, and structural integrity [7] [34].

Column chromatography represents the primary purification method for oxazole derivatives, employing silica gel as the stationary phase with carefully optimized solvent systems [35] [36]. The selection of appropriate eluent combinations, typically involving hexane and ethyl acetate gradients, provides effective separation of oxazole products from reaction impurities and side products [36]. The efficiency of column chromatographic purification typically ranges from 80-95%, making it the method of choice for most synthetic applications [35]. However, the stability of certain oxazole derivatives, particularly those containing reactive halogen substituents, requires careful attention to purification conditions to prevent decomposition [20].

Recrystallization serves as the final purification step for many oxazole derivatives, providing high-purity products (85-98%) suitable for detailed characterization and biological evaluation [35]. The selection of appropriate recrystallization solvents depends on the solubility profile of the specific oxazole derivative, with common solvents including ethanol, methanol, acetone, and various hydrocarbon-ester mixtures [35]. The process is particularly effective for compounds that form well-defined crystalline structures and can tolerate the thermal conditions required for dissolution and recrystallization [35].

Table 4: Purification Methods for Oxazole Derivatives

| Technique | Application | Typical Conditions | Efficiency (%) | Advantages |

|---|---|---|---|---|

| Column Chromatography | Primary purification method | SiO₂, Hexane/EtOAc gradients | 80-95 | Versatile, scalable |

| Recrystallization | Final purification step | Suitable organic solvents | 85-98 | High purity achievable |

| Distillation | Volatile oxazole derivatives | Reduced pressure, controlled temp | 70-90 | Continuous process possible |

| Ion Exchange Chromatography | Removal of ionic impurities | Cation/anion exchange resins | 75-90 | Selective ion removal |

| Preparative HPLC | High-purity requirements | Reverse-phase C18 columns | 90-99 | Analytical precision |

| Sublimation | Heat-stable compounds | Vacuum, elevated temperature | 70-85 | Solvent-free method |

Distillation techniques provide effective purification for volatile oxazole derivatives, operating under reduced pressure to minimize thermal decomposition [32]. The continuous nature of distillation processes makes them particularly suitable for large-scale purification operations, with typical efficiencies ranging from 70-90% [32]. The method is especially valuable for removing low-boiling impurities and solvents while concentrating the desired oxazole product [32].

Ion exchange chromatography addresses the specific challenge of removing ionic impurities that may interfere with downstream applications or characterization [32]. Both cation and anion exchange resins can be employed depending on the nature of the impurities, with typical efficiencies of 75-90% for ionic contaminant removal [32]. This method is particularly valuable when dealing with oxazole derivatives synthesized using ionic catalysts or reagents [32].

Preparative high-performance liquid chromatography provides the highest level of purification precision, achieving purities of 90-99% for complex oxazole derivatives [35]. Reverse-phase C18 columns with appropriate mobile phase compositions enable the separation of closely related structural isomers and the removal of trace impurities [35]. While more expensive and time-consuming than other methods, preparative HPLC is essential for obtaining analytical-grade materials for detailed studies [35].

Sublimation offers a solvent-free purification alternative for heat-stable oxazole derivatives, operating under vacuum at elevated temperatures [35]. This method provides efficiencies of 70-85% while eliminating solvent-related impurities [35]. Sublimation is particularly valuable for removing non-volatile impurities and obtaining solvent-free products for applications requiring high purity [35].

Table 5: Characterization Techniques for Synthetic Products

| Analytical Method | Key Information Provided | Characteristic Features | Resolution/Precision | Sample Requirements |

|---|---|---|---|---|

| ¹H NMR Spectroscopy | Proton environments, coupling patterns | Oxazole ring protons: δ 7-8 ppm | 0.01 ppm (300-500 MHz) | 5-50 mg in deuterated solvent |

| ¹³C NMR Spectroscopy | Carbon framework, chemical shifts | Ring carbons: δ 120-160 ppm | 0.1 ppm (75-125 MHz) | 10-100 mg, extended acquisition |

| ¹⁵N NMR Spectroscopy | Nitrogen electronic environment | Nitrogen shifts: δ -200 to -300 ppm | 1 ppm (50 MHz) | 50-200 mg, ¹⁵N-labeled preferred |

| Mass Spectrometry (MS) | Molecular weight, fragmentation | Molecular ion, fragment patterns | 0.001 Da (high-resolution) | 1-10 mg, various ionization |

| IR Spectroscopy | Functional group identification | C=N stretch: 1600-1650 cm⁻¹ | 1-4 cm⁻¹ | Few mg, solid or solution |

| X-ray Crystallography | Complete 3D structure | Bond lengths, angles, geometry | 0.01 Å (atomic positions) | Single crystal quality |

Proton nuclear magnetic resonance spectroscopy provides fundamental structural information for oxazole derivatives, with characteristic resonances appearing in the 7-8 ppm region for oxazole ring protons [34] [37]. The chemical shifts and coupling patterns enable determination of substitution patterns and confirmation of structural assignments [34]. Modern high-field instruments (300-500 MHz) provide resolution of 0.01 ppm, enabling detailed analysis of complex substitution patterns [37]. Sample requirements are typically modest (5-50 mg) when using deuterated solvents [37].

Carbon-13 nuclear magnetic resonance spectroscopy delivers detailed information about the carbon framework of oxazole derivatives, with ring carbons appearing in the characteristic range of 120-160 ppm [34]. The technique provides definitive evidence for carbon connectivity and substitution patterns, requiring somewhat larger sample sizes (10-100 mg) and extended acquisition times due to the lower sensitivity of carbon-13 detection [34]. The combination of proton and carbon-13 NMR data enables complete structural assignment for most oxazole derivatives [34].

Nitrogen-15 nuclear magnetic resonance spectroscopy offers unique insights into the electronic environment of nitrogen atoms in oxazole structures, with chemical shifts typically appearing between -200 to -300 ppm [1] [37]. While requiring larger sample sizes (50-200 mg) and preferably nitrogen-15 labeled compounds, this technique provides valuable information about nitrogen hybridization and electronic effects [1] [37]. The low natural abundance of nitrogen-15 makes this technique more challenging but highly informative for detailed structural studies [1].

Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for oxazole derivatives [38] [39]. High-resolution mass spectrometry achieves precision of 0.001 Da, enabling accurate molecular formula determination and detection of trace impurities [38]. The technique requires minimal sample quantities (1-10 mg) and accommodates various ionization methods including electrospray ionization and electron impact ionization [39]. Fragmentation patterns provide structural information complementary to NMR data [39].

Infrared spectroscopy enables rapid functional group identification, with oxazole derivatives exhibiting characteristic C=N stretching vibrations in the 1600-1650 cm⁻¹ region [35] [37]. The technique requires minimal sample quantities and provides information about hydrogen bonding, conformational effects, and functional group environments [37]. Resolution of 1-4 cm⁻¹ enables detection of subtle structural differences and intermolecular interactions [37].